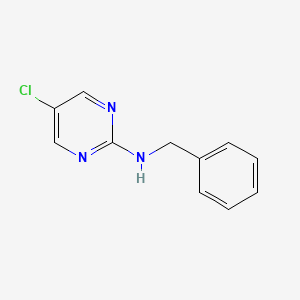

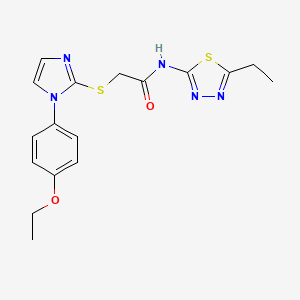

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

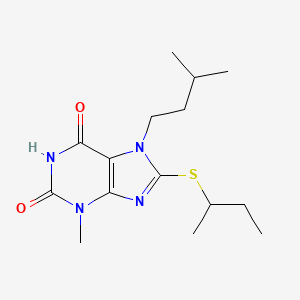

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile” is a chemical compound. It is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound with two heteroatoms, one oxygen and one nitrogen . The compound is related to 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, which has a molecular weight of 229.66 .

Synthesis Analysis

The synthesis of benzoxazepine derivatives has been achieved through various methods . One method involves the cyclization of substituted isoindole derivatives . Another method uses microwave heating to synthesize pyrimido-oxazepine analogs . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone . It was also shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines were cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of related compounds have been discussed .Chemical Reactions Analysis

The reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepines with alkynes containing electron-withdrawing substituents has been reported . The cleavage rate depended on the electronic effects of the substituents at the C-5 atom .Scientific Research Applications

Anticancer Activity

Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine, have been synthesized and evaluated for their anticancer properties. They have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Synthesis of New Compounds

2,3,4,5-Tetrahydro-1,4-benzoxazepine has been used in the synthesis of new compounds. For instance, it has been used in the synthesis of N-β-chloro- and dialkylaminopropionyl derivatives of 3-methyl-4-aminochromane, 4-aminoflavan, 4-aminothiochromane, and some related compounds .

Reductive Ring Expansion

A preparative method has been proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .

Anxiolytic Activity

Some derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have shown anxiolytic activity. For example, compound BIF-59 increased the number of vertical upright postures, which is a sign of reduced anxiety .

Pharmacological Properties

With a view to testing their pharmacological properties, syntheses have been effected of N-β-chloro- and dialkylaminopropionyl derivatives of 2,3,4,5-tetrahydro-1,5-benzoxazepine .

Synthesis of Indole Systems

These compounds have been converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGDJOODLGTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2492937.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)